2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine
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Overview
Description
2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine is an organic compound with the molecular formula C11H21NS It is a thiomorpholine derivative, characterized by the presence of a sulfur atom in its morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with 3-methylbut-2-enyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-enyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylthiomorpholine: Lacks the 3-methylbut-2-enyl group, making it less complex.
4-(3-Methylbut-2-enyl)morpholine: Contains an oxygen atom instead of sulfur, leading to different chemical properties.
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine: Similar structure but with a saturated side chain.
Uniqueness
2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine is unique due to the presence of both the 2,2-dimethyl and 3-methylbut-2-enyl groups, which confer distinct chemical reactivity and potential biological activity. The sulfur atom in the thiomorpholine ring also contributes to its unique properties compared to oxygen-containing analogs.
Properties
IUPAC Name |
2,2-dimethyl-4-(3-methylbut-2-enyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h5H,6-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSYYGTKMBBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCSC(C1)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1876536-02-5 |
Source
|
Record name | 2,2-dimethyl-4-(3-methylbut-2-en-1-yl)thiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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